molecular formula C10H10N4O3S B3061140 4-Hydroxysulfadiazine CAS No. 56305-66-9

4-Hydroxysulfadiazine

Cat. No. B3061140
CAS RN: 56305-66-9
M. Wt: 266.28 g/mol
InChI Key: VSSDCIJVSFIVLR-UHFFFAOYSA-N
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Description

4-Hydroxysulfadiazine is a chemical compound . It is also known as a derivative of sulfadiazine .


Synthesis Analysis

The synthesis of sulfadiazine and its derivatives, including 4-Hydroxysulfadiazine, has been the subject of various studies . The preparation methods, reactions, and biological applications of sulfadiazine have been extensively reviewed .


Molecular Structure Analysis

The molecular formula of 4-Hydroxysulfadiazine is C10H10N4O3S . The structural characterization of sulfadiazine metabolites, including 4-Hydroxysulfadiazine, has been performed using various MS techniques .


Chemical Reactions Analysis

Sulfadiazine and its derivatives, including 4-Hydroxysulfadiazine, have been found to undergo various reactions . The reaction of sulfadiazine with chloroacetylchloride has been reported .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxysulfadiazine, focusing on six unique applications:

Antimicrobial Activity

4-Hydroxysulfadiazine is widely studied for its antimicrobial properties. It is a metabolite of sulfadiazine, a sulfonamide antibiotic, and retains significant antibacterial activity. Research has shown that it can inhibit the growth of various bacterial strains, making it a valuable compound in the development of new antibiotics .

Environmental Monitoring

Due to its presence as a metabolite in animal waste, 4-Hydroxysulfadiazine is used in environmental studies to monitor the impact of veterinary antibiotics on ecosystems. It helps in understanding the persistence and degradation of antibiotics in soil and water, which is crucial for assessing environmental risks .

Pharmacokinetics and Metabolism Studies

4-Hydroxysulfadiazine is used in pharmacokinetic studies to understand the metabolism of sulfadiazine in animals and humans. These studies help in determining the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is essential for optimizing dosage and reducing side effects .

Mechanism of Action

Target of Action

4-Hydroxysulfadiazine, a major metabolite of Sulfadiazine , primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

4-Hydroxysulfadiazine acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor in the biosynthesis of folic acid . By inhibiting this enzyme, 4-Hydroxysulfadiazine disrupts folic acid synthesis, leading to a halt in bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of this pathway can lead to a halt in DNA replication, affecting bacterial growth and survival .

Pharmacokinetics

Studies on sulfadiazine, from which 4-hydroxysulfadiazine is derived, suggest that these compounds are excreted primarily unchanged or as metabolites

Result of Action

The primary result of 4-Hydroxysulfadiazine’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, which is necessary for cell division and growth .

Action Environment

The action of 4-Hydroxysulfadiazine can be influenced by various environmental factors. For instance, its efficacy may be affected by the presence of other substances in the environment that could interfere with its absorption or action . Additionally, the stability of 4-Hydroxysulfadiazine could be influenced by factors such as pH, temperature, and the presence of other chemical compounds

properties

IUPAC Name

4-amino-N-(6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c11-7-1-3-8(4-2-7)18(16,17)14-10-12-6-5-9(15)13-10/h1-6H,11H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSDCIJVSFIVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204849
Record name 4-Hydroxysulfadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxysulfadiazine

CAS RN

56305-66-9
Record name 4-Hydroxysulfadiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056305669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxysulfadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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